molecular formula C17H14F4N6O2 B12162972 6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one

6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one

Cat. No.: B12162972
M. Wt: 410.33 g/mol
InChI Key: IFSUKASVRUCMOU-UHFFFAOYSA-N
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Description

6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure This compound is notable for its incorporation of fluorine atoms, which are known to significantly influence the chemical and biological properties of organic molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Construction of the Triazolopyrazine Moiety: This involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters, followed by functionalization with trifluoromethyl groups using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the quinazolinone core or the triazolopyrazine moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antitumor activity. The compound has shown promise as a potential anticancer agent. Research conducted on similar quinazoline derivatives has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with trifluoromethyl groups have been linked to enhanced biological activity due to their electron-withdrawing properties, which can stabilize reactive intermediates involved in tumor suppression .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains. A study highlighted that quinazoline derivatives with specific substitutions exhibited strong antibacterial effects against resistant strains of bacteria . This opens avenues for developing new antibiotics using this compound as a lead structure.

Agricultural Applications

Pesticidal Activity
The incorporation of fluorine into organic compounds often enhances their biological activity. The target compound's structural features suggest it could serve as a novel pesticide. Research into similar triazole and pyrazine derivatives has shown they possess fungicidal properties effective against agricultural pathogens . Field trials are necessary to evaluate the efficacy and safety of this compound in real-world agricultural settings.

Material Science

Polymer Development
The unique chemical structure of 6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one can be utilized in the synthesis of advanced polymers. The presence of fluorine atoms can impart desirable properties such as increased thermal stability and chemical resistance. Studies on fluorinated polymers indicate that they maintain structural integrity under extreme conditions while exhibiting low surface energy characteristics .

Case Studies

  • Anticancer Activity Evaluation
    • Objective: To assess the cytotoxic effects of similar quinazoline derivatives on cancer cell lines.
    • Methodology: Cell viability assays were performed using MTT assays on various cancer cell lines.
    • Results: Compounds structurally related to the target compound showed IC50 values in the micromolar range, indicating significant anticancer potential.
  • Agricultural Field Trials
    • Objective: To evaluate the effectiveness of fluorinated quinazolines as pesticides.
    • Methodology: Field tests were conducted on crops affected by fungal pathogens.
    • Results: Preliminary data suggested a reduction in disease incidence by up to 60% compared to untreated controls.

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the quinazolinone core provides a scaffold for interaction with biological macromolecules. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-methylquinazolin-4(3H)-one: Lacks the triazolopyrazine moiety and trifluoromethyl group, resulting in different chemical and biological properties.

    3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one: Similar structure but without the fluorine atom at the 6-position, affecting its reactivity and interactions.

    2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one: Lacks the fluorine atom at the 6-position, which may influence its chemical stability and biological activity.

Uniqueness

The unique combination of the fluorine atom, trifluoromethyl group, and triazolopyrazine moiety in 6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one imparts distinct chemical and biological properties. These features enhance its potential as a versatile compound for various applications in research and industry.

Biological Activity

The compound 6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one is a complex synthetic molecule with potential therapeutic applications. Its structural components suggest significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on available research findings.

  • Molecular Formula : C17H14F4N6O2
  • Molecular Weight : 410.33 g/mol
  • IUPAC Name : 6-fluoro-2-methyl-3-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]quinazolin-4-one
  • CAS Number : Not specified

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of quinazolinone compounds often exhibit anticancer properties. The presence of the triazole moiety in this compound may enhance its interaction with biological targets related to cancer cell proliferation. For instance:

  • Case Study : A related compound with a similar triazole structure demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values reported as low as 6.2 μM for effective derivatives .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of fluorinated groups and heterocyclic rings:

  • Research Findings : Studies on related triazole derivatives have shown promising antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, indicating that this compound may also inhibit bacterial growth effectively .

3. Antioxidant and Anti-inflammatory Effects

Compounds containing triazole and quinazoline structures have been linked to antioxidant properties:

  • Mechanism : These compounds may scavenge free radicals and reduce oxidative stress, contributing to their anti-inflammatory effects. This is particularly relevant in chronic diseases where inflammation plays a critical role .

Detailed Research Findings

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerTriazole DerivativesCytotoxicity against HCT-116 (IC50 = 6.2 μM)
AntimicrobialQuinazolinonesInhibition of E. coli and S. aureus growth
AntioxidantTriazole CompoundsScavenging of free radicals

Mechanistic Insights

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The fluorinated groups may enhance binding affinity to enzyme active sites involved in cancer metabolism.
  • Cellular Uptake : Structural modifications facilitate better cellular penetration, increasing bioavailability and efficacy.

Properties

Molecular Formula

C17H14F4N6O2

Molecular Weight

410.33 g/mol

IUPAC Name

6-fluoro-2-methyl-3-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]quinazolin-4-one

InChI

InChI=1S/C17H14F4N6O2/c1-9-22-12-3-2-10(18)6-11(12)15(29)27(9)8-14(28)25-4-5-26-13(7-25)23-24-16(26)17(19,20)21/h2-3,6H,4-5,7-8H2,1H3

InChI Key

IFSUKASVRUCMOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

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